2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione
Description
Properties
IUPAC Name |
2-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O4S/c24-20-15-5-1-2-6-16(15)21(25)17(20)12-13-11-14(23(26)27)8-9-18(13)28-19-7-3-4-10-22-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAWGRNMGLZNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=N4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitro-2-(2-pyridylthio)benzaldehyde with indane-1,3-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Routes for Indane-1,3-Dione Derivatives
Indane-1,3-dione derivatives are typically synthesized via Knoevenagel condensation , where the dione reacts with aldehydes or ketones in the presence of a base (e.g., piperidine, sodium acetate) . For example:
The nitro and pyridylthio substituents in the target compound likely originate from a pre-functionalized aldehyde precursor.
Nitro Group (-NO₂)
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Electrophilic substitution : The nitro group directs further substitution to the meta position due to its strong electron-withdrawing nature.
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Reduction : Under catalytic hydrogenation (e.g., H₂/Pd-C), nitro groups can be reduced to amines (-NH₂) .
Pyridylthio Group (-S-Pyridine)
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Coordination chemistry : The sulfur atom and pyridine nitrogen enable metal coordination, potentially forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .
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Nucleophilic substitution : The thioether linkage may undergo alkylation or oxidation to sulfoxide/sulfone derivatives .
Exocyclic Double Bond (Methylene Group)
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Cycloaddition : The α,β-unsaturated ketone system participates in Diels-Alder reactions .
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Michael addition : Nucleophiles (e.g., amines, thiols) can attack the electrophilic β-carbon .
Anticipated Reaction Pathways
Challenges in Reactivity
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Steric hindrance : Bulky substituents (e.g., pyridylthio) may slow reaction kinetics .
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Regioselectivity : Competing sites of reactivity (nitro vs. pyridylthio) could lead to mixtures .
Research Gaps
No peer-reviewed studies specifically address the synthesis or applications of this compound. Current knowledge is inferred from structurally related indane-1,3-dione derivatives . Experimental validation is required to confirm reactivity and optimize conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione exhibit significant anticancer properties. The nitro group in the compound is believed to enhance its ability to induce apoptosis in cancer cells. For instance, derivatives with similar structures have shown promising results in inhibiting cell proliferation and inducing cell death in various cancer cell lines through mechanisms involving oxidative stress and DNA damage .
Antidiabetic Properties
The compound's potential as an antidiabetic agent has also been explored. Research involving related compounds has demonstrated their effectiveness in lowering glucose levels in diabetic models, suggesting that similar structural features might confer these properties to this compound . The presence of electron-withdrawing groups enhances the compound's interaction with biological targets related to glucose metabolism.
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against various pathogens. Studies have shown that compounds containing the pyridylthio moiety exhibit significant antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Organic Electronics
Due to its unique electronic properties, this compound is being investigated for use in organic electronic devices. Its ability to act as a semiconductor makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The stability and charge transport properties of this compound can contribute to the efficiency of these devices .
Chemical Intermediates
In synthetic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it a valuable building block in the development of novel pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Mechanism Exploration
A study published in a peer-reviewed journal investigated the anticancer mechanisms of compounds related to this compound. The researchers found that these compounds significantly inhibited the growth of human cancer cell lines through induction of apoptosis and cell cycle arrest . The study utilized various assays including MTT and colony formation assays to confirm the efficacy.
Case Study 2: Antidiabetic Activity in Drosophila Models
Another research effort utilized Drosophila melanogaster as a model organism to assess the antidiabetic potential of related compounds. The findings indicated that certain derivatives were effective in reducing hyperglycemia by modulating insulin signaling pathways . This highlights the translational potential of such compounds for diabetes treatment.
Mechanism of Action
The mechanism of action of 2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The pyridylthio group can interact with metal ions, potentially affecting metalloproteins and enzymes. The indane-1,3-dione moiety can participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Antimicrobial Activity :
- Compound 12 (): Exhibits remarkable antibacterial activity against Bacillus subtilis (133% of ampicillin’s efficacy) and Pseudomonas aeruginosa (75% of cefotaxime’s activity) .
- 2-(Aryl methylene)indane-1,3-diones : Show antifungal activity against Candida albicans, attributed to the electron-deficient aryl groups enhancing membrane disruption .
- Target Compound : The nitro group may enhance antimicrobial potency by increasing electrophilicity, while the pyridylthio group could improve target binding via sulfur-mediated interactions.
Anti-inflammatory and Antioxidant Activity :
Anticoagulant Activity :
Cytotoxicity :
- Phthalimide Derivatives (): No cytotoxicity in normal human cells, indicating a favorable safety profile for therapeutic use .
Pharmacological and Electronic Properties
- This contrasts with methylsulfanyl or hydrazono groups, which are less electron-deficient .
- Heterocyclic Contributions :
- Pyridylthio Group : Offers hydrogen-bonding (pyridine nitrogen) and hydrophobic (thioether) interactions, improving solubility and target affinity.
- Pyrazole and Piperazine Groups : Enhance pharmacokinetic properties (e.g., blood-brain barrier penetration) in analogs like and .
Biological Activity
The compound 2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.4 g/mol . The compound features a nitro group, a pyridylthio moiety, and an indane dione structure, which are significant for its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of indane diones have been shown to possess cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspases .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Induction of apoptosis via ROS | |
| MCF-7 | 10 | Caspase activation | |
| A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated effectiveness against various bacterial strains. For example, studies on related indole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the nitro group may enhance antibacterial activity through disruption of bacterial cell membranes .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.60 µM |
| Escherichia coli | 5.00 µM |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Reactive Oxygen Species (ROS) Generation : The presence of the nitro group may facilitate oxidative stress in cells, leading to apoptosis.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Disruption : Indane derivatives can cause cell cycle arrest at various phases, which is crucial for their anticancer efficacy.
Case Studies
A notable case study involved the synthesis and evaluation of related indane-based compounds where researchers observed that modifications to the substituents significantly influenced their biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts .
Q & A
Q. Table 1. Illustrative Synthetic Approaches for Analogous Compounds
Basic: What spectroscopic techniques are recommended for structural confirmation?
Methodological Answer:
A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and the methylene group (δ 4.5–5.5 ppm). The nitro group deshields adjacent protons, shifting signals downfield .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region.
- IR Spectroscopy: Confirm the presence of C=O (1700–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.
- X-ray Crystallography: Resolve stereoelectronic effects at the methylene bridge and nitro group orientation .
Basic: How to determine solubility and stability under laboratory conditions?
Methodological Answer:
- Solubility Profiling: Use a shake-flask method with solvents of varying polarity (e.g., DMSO, ethanol, water). Monitor solubility via UV-Vis spectroscopy at λmax ≈ 300–350 nm (typical for nitroaromatics) .
- Stability Studies:
Advanced: How to design experiments to investigate the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies :
- Phase 1 (Lab-Scale):
- Hydrolysis: Expose the compound to aqueous solutions (pH 4, 7, 10) at 25–50°C. Quantify degradation products via LC-MS.
- Photolysis: Use UV lamps (λ = 254–365 nm) to simulate sunlight. Monitor nitro group reduction to amine derivatives.
- Phase 2 (Ecosystem Modeling):
- Biotic Transformation: Incubate with soil microbiota to assess microbial degradation pathways.
- Partitioning Coefficients: Measure log Kow (octanol-water) and log Koc (soil organic carbon) to predict environmental mobility.
Q. Table 2. Key Environmental Parameters to Monitor
| Parameter | Method | Relevance |
|---|---|---|
| Hydrolysis Half-life | HPLC-UV at timed intervals | Predict persistence in water |
| Photolytic Degradation | GC-MS post-UV exposure | Assess sunlight-driven breakdown |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigate by:
- Standardized Bioassays:
- Mechanistic Studies:
Advanced: What computational methods are suitable for predicting the reactivity of nitro and thioether groups?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
- Model solvation effects in aqueous and lipid environments to predict membrane permeability.
Q. Table 3. Computational Parameters for Reactivity Analysis
| Property | Software/Tool | Output Metrics |
|---|---|---|
| Electron Density | Gaussian 16 (B3LYP/6-31G**) | Fukui indices, HOMO/LUMO gaps |
| Solvation Free Energy | GROMACS (TIP3P water model) | ΔG transfer (water → octanol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
